Cas no 316-14-3 (6-Methylbenzaanthracene)

6-Methylbenzaanthracene structure
Nome do Produto:6-Methylbenzaanthracene
6-Methylbenzaanthracene Propriedades químicas e físicas
Nomes e Identificadores
-
- Benz[a]anthracene,6-methyl-
- 6-Methylbenz[a]anthracene
- 6-methylbenzo[a]anthracene
- AR-E33 6-METHYLBENZ(A)ANTHRACENE
- CCRIS 1884
- NS00126386
- FT-0631940
- WLN: L D6 B666J L1
- AKOS024341196
- CCRIS 1886
- 316-14-3
- Benz[a]anthracene, 6-methyl-
- 6-Methyltetraphene
- BRN 1954983
- BRN 2048520
- DTXSID60873919
- METHYLBENZ(A)ANTHRACENE, 6-
- NSC409457
- 4-Methyl-1,2-benzanthracen
- NSC-409457
- BENZ(a)ANTHRACENE, 6-METHYL-
- WOIBRJNTTODOPT-UHFFFAOYSA-N
- 6-METHYLBENZO(A)ANTHRACENE
- CAC9SJF3PP
- 6-Methylbenzo[a]anthracene #
- NSC 409457
- 6-Methylbenz(a)anthracene
- 6-Methylbenzaanthracene
-
- MDL: MFCD00029019
- Inchi: InChI=1S/C19H14/c1-13-10-16-8-4-5-9-17(16)19-12-15-7-3-2-6-14(15)11-18(13)19/h2-12H,1H3
- Chave InChI: WOIBRJNTTODOPT-UHFFFAOYSA-N
- SMILES: CC1=CC2=CC=CC=C2C3=C1C=C4C=CC=CC4=C3
Propriedades Computadas
- Massa Exacta: 242.11000
- Massa monoisotópica: 242.10955
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 0
- Complexidade: 320
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 0
- XLogP3: 5.8
Propriedades Experimentais
- Densidade: 1.1011 (estimate)
- Ponto de Fusão: 127°C
- Ponto de ebulição: 452.14°C (rough estimate)
- Ponto de Flash: 217.8°C
- Índice de Refracção: 1.7480 (estimate)
- PSA: 0.00000
- LogP: 5.45460
- Pressão de vapor: 0.0±0.5 mmHg at 25°C
6-Methylbenzaanthracene Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Methylbenzaanthracene Dados aduaneiros
- CÓDIGO SH:2902909090
- Dados aduaneiros:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
6-Methylbenzaanthracene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-484351-1mg |
6-Methylbenz[a]anthracene-d14, |
316-14-3 | 1mg |
¥2858.00 | 2023-09-05 | ||
Chemenu | CM539322-1g |
6-Methyltetraphene |
316-14-3 | 97% | 1g |
$*** | 2023-03-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-484351-1 mg |
6-Methylbenz[a]anthracene-d14, |
316-14-3 | 1mg |
¥2,858.00 | 2023-07-11 | ||
Chemenu | CM539322-250mg |
6-Methyltetraphene |
316-14-3 | 97% | 250mg |
$*** | 2023-03-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-483419-10mg |
6-Methylbenz[a]anthracene, |
316-14-3 | 10mg |
¥3234.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483419-10 mg |
6-Methylbenz[a]anthracene, |
316-14-3 | 10mg |
¥3,234.00 | 2023-07-11 | ||
TRC | M288805-10mg |
6-Methylbenz[a]anthracene |
316-14-3 | 10mg |
$253.00 | 2023-05-18 | ||
TRC | M288805-100mg |
6-Methylbenz[a]anthracene |
316-14-3 | 100mg |
$1918.00 | 2023-05-18 | ||
Chemenu | CM539322-100mg |
6-Methyltetraphene |
316-14-3 | 97% | 100mg |
$*** | 2023-03-29 |
6-Methylbenzaanthracene Literatura Relacionada
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1. Metal complexes of molecular clefts. The synthesis and X-ray crystal structures of a mononuclear barium and four binuclear silver(I) complexes of bibracchial tetraimine Schiff-base macrocyclesHarry Adams,Neil A. Bailey,W. Daniel Carlisle,David E. Fenton,Gentilina Rossi J. Chem. Soc. Dalton Trans. 1990 1271
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Auréa Andrade-Eiroa,Roya Shahla,Manolis N. Romanías,Philippe Dagaut RSC Adv. 2014 4 33636
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Ewa Skoczynska,Pim Leonards,Jacob de Boer Anal. Methods 2013 5 213
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4. The X-ray molecular structures of methyl 4,5,7,8,9,10,11,12,13,14-decahydro-7,9-dioxo-8,15-methenopyrrolo[3,2,1-op][1]benzazacyclododecine-16-carboxylate, methyl (Z)-1′,2′,4′,5′-tetrahydro-2,4′-dioxospiro(cycloheptane-1,6′-[6H]pyrrolo[3,2,1-ij]quinolin)-5′-ylideneacetate, and methyl (Z)-1,1a,2,3,4,8,9,9a-octahydro-1-methoxycarbonylmethyl-11-methoxycarbonylmethylene-12-oxo-1b,4a-epoxyethanoindolizino[2,3,4,5,6-jklm]carbazole-1-carboxylateRoy M. Letcher,Ting-Fong Lai,Thomas C. W. Mak J. Chem. Soc. Perkin Trans. 1 1985 1921
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5. A new efficient route to the phenolic derivatives of chrysene and 5-methylchrysene, precursors to dihydrodiol and diol epoxide metabolites of chrysene and 5-methylchrysene, through Suzuki cross-coupling reactionSubodh Kumar J. Chem. Soc. Perkin Trans. 1 1998 3157
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